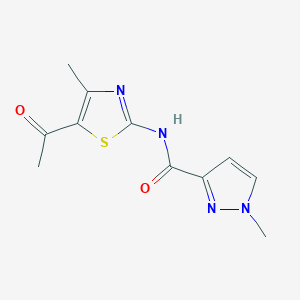

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(12-6)13-10(17)8-4-5-15(3)14-8/h4-5H,1-3H3,(H,12,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCPZSUNUKSRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN(C=C2)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions to form the thiazole ring . The subsequent steps involve the acylation and coupling reactions to introduce the pyrazole and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The hydrogen atoms on the thiazole and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is being investigated for its antimicrobial , antifungal , and anticancer properties:

Anticancer Activity

Research indicates significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values observed in studies:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 6.9 |

| HCT-116 | 13.6 |

These results suggest that the compound may be a lead candidate for developing new anticancer agents targeting specific pathways involved in tumor proliferation.

Antimicrobial Activity

The compound has also shown effectiveness against several bacterial strains, suggesting potential applications in antimicrobial therapies. Molecular docking studies indicate that it binds effectively to proteins associated with cancer proliferation pathways, such as Bcl-2 family proteins, enhancing its biological activity.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor . It interacts with specific molecular targets, modulating their activity. For instance, its inhibition of α-glucosidase suggests potential uses in treating metabolic disorders.

Material Science

In industrial applications, N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is utilized as a building block for synthesizing more complex molecules and developing new materials. Its unique chemical structure allows it to serve as a precursor for various chemical processes.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in substituents can significantly alter binding affinity and activity. For example, derivatives with different functional groups have demonstrated varying degrees of anticancer and antimicrobial activities.

Case Studies

Several studies have explored similar compounds within the same chemical class:

Thiazole-Pyrazole Derivatives

Research has synthesized various thiazole-pyrazole derivatives to evaluate their anticancer and antimicrobial activities. Notably, derivatives with specific substitutions exhibited enhanced activity against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to inhibit enzymes like α-glucosidase suggests its potential use in treating metabolic disorders .

Comparison with Similar Compounds

Structural Insights :

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 3a, fluoro in 3d) correlate with higher melting points compared to alkyl or acetyl groups, likely due to increased molecular rigidity .

- Yield Variations : The fluorophenyl-substituted 3d achieved a higher yield (71%) than its chloro counterpart (3a: 68%), suggesting that halogen electronegativity may influence reaction efficiency .

- Bioactivity : While the target compound's activity is unspecified, pyrazole carboxamides in and are designed for anticancer or enzyme inhibition applications. The thiazole moiety in the target compound may enhance binding to kinases or proteases, similar to triazole-pyrazole hybrids () .

Heterocyclic Hybrids

Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () combine pyrazole with triazole rings, contrasting with the target compound’s pyrazole-thiazole system.

Key Differences :

- Thiazole (target compound) offers sulfur-based hydrophobicity, which may enhance membrane permeability .

Binding and Functional Comparisons

- Receptor Selectivity: Unlike cannabinoid receptor ligands (), the target compound’s thiazole-pyrazole structure lacks the fatty acid ethanolamide backbone critical for CB1/CB2 binding, suggesting divergent therapeutic targets .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both thiazole and pyrazole rings, which contribute to its biological activity. The thiazole moiety enhances lipophilicity, potentially improving interactions with biological targets, while the pyrazole segment is known for its broad pharmacological properties.

Anticancer Activity

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including resistant strains. For instance, it has shown promising results against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating potent activity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 6.9 |

| HCT-116 | 13.6 |

These results suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor proliferation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The structural motifs present in similar compounds have been linked to enhanced antibacterial and antifungal activities, positioning this compound as a candidate for further exploration in antimicrobial therapies .

The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies reveal that it binds effectively to proteins associated with cancer proliferation pathways, such as Bcl-2 family proteins. This binding typically involves hydrophobic contacts and hydrogen bonding, critical for its biological activity .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of this compound indicates that modifications in substituents can significantly alter its binding affinity and efficacy. For example, derivatives with different functional groups have shown varying degrees of anticancer and antimicrobial activities, highlighting the importance of chemical structure in determining biological outcomes .

Case Studies

Several studies have investigated similar compounds within the same chemical class:

- Thiazole-Pyrazole Derivatives : These compounds have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, derivatives with specific substitutions exhibited enhanced activity against resistant cancer cell lines.

- Comparative Analysis : A comparative analysis of various thiazole-pyrazole derivatives revealed that those with higher lipophilicity often demonstrated superior biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.